2-Ethyl-1,3-thiazole-5-carbonitrile
CAS No.:
Cat. No.: VC18016849
Molecular Formula: C6H6N2S
Molecular Weight: 138.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N2S |
|---|---|
| Molecular Weight | 138.19 g/mol |
| IUPAC Name | 2-ethyl-1,3-thiazole-5-carbonitrile |
| Standard InChI | InChI=1S/C6H6N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3 |
| Standard InChI Key | UUEHHXMBMHVXHY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC=C(S1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-ethyl-1,3-thiazole-5-carbonitrile is C₆H₆N₂S, with a molecular weight of 138.19 g/mol. The thiazole core consists of a five-membered ring containing one sulfur atom at position 1 and one nitrogen atom at position 3. The ethyl substituent at position 2 introduces steric bulk and electron-donating effects, while the cyano group at position 5 enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions.
Key physicochemical properties inferred from analogous thiazole derivatives include:
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Boiling Point: Estimated at 280–300°C (predicted for similar low-polarity heterocycles).
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Density: ~1.25 g/cm³ (based on thiazole derivatives with comparable substituents).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) and limited solubility in water.
The electron-withdrawing cyano group polarizes the thiazole ring, facilitating interactions with biological targets such as enzymes and receptors .
Synthetic Methodologies
Cyclocondensation Reactions
Thiazole rings are typically synthesized via cyclocondensation of α-halo ketones with thioamides or thioureas. For 2-ethyl-1,3-thiazole-5-carbonitrile, a plausible route involves:
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Step 1: Reaction of 2-bromo-3-oxopentanenitrile with thiourea in ethanol under reflux.
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Step 2: Acid-catalyzed cyclization to form the thiazole ring.
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Step 3: Purification via column chromatography to isolate the desired product.
Yields in such reactions are highly dependent on reaction conditions. For example, optimizing temperature (80–100°C) and using catalysts like p-toluenesulfonic acid can improve efficiency .
Post-Functionalization Strategies
Existing thiazole intermediates may be modified to introduce the cyano group. A reported method for analogous compounds involves:
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Step 1: Lithiation of 2-ethylthiazole at position 5 using n-butyllithium.
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Step 2: Quenching with cyanogen bromide (BrCN) to install the cyano group.
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Step 3: Neutralization and recrystallization from hexane/ethyl acetate.
This approach avoids harsh conditions and achieves moderate yields (40–60%) .
Biological Activities and Mechanisms
Anticancer Applications
In vitro studies on similar thiazole-carbonitriles reveal cytotoxicity against human cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Apoptosis via caspase-3 activation |
| A549 (lung) | 18.2 | ROS generation and DNA damage |
| HepG2 (liver) | 9.8 | Inhibition of topoisomerase II |
These effects are attributed to the compound’s ability to intercalate DNA or modulate kinase activity .
Pharmacokinetic and Toxicological Profiles
While direct data on 2-ethyl-1,3-thiazole-5-carbonitrile are scarce, pharmacokinetic parameters for structurally related compounds provide insights:
| Parameter | Value (Analog) | Implications |
|---|---|---|
| Plasma Clearance (rat) | 0.69 L·h⁻¹·kg⁻¹ | Moderate metabolic stability |
| Oral Bioavailability | 37% (rat) | Suitable for oral dosing |
| hERG Inhibition (IC₅₀) | 15 µM | Low cardiotoxicity risk |
Notably, the absence of CYP3A4 time-dependent inhibition (TDI) in analogs suggests a favorable drug-drug interaction profile .
Industrial and Research Applications
Agrochemical Development
Thiazole-carbonitriles serve as precursors for herbicides and fungicides. For example, derivatives incorporating this scaffold inhibit acetolactate synthase (ALS), a target in weed control.
Material Science
The electron-deficient thiazole ring enables use in organic semiconductors. Thin-film transistors incorporating thiazole-carbonitriles exhibit hole mobility values of 0.8–1.2 cm²·V⁻¹·s⁻¹, comparable to commercial materials.
Comparative Analysis with Related Compounds
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